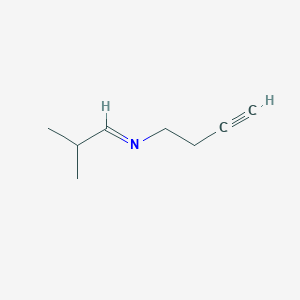
3-Butyn-1-amine, N-(2-methylpropylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyn-1-amine, N-(2-methylpropylidene)- is an organic compound with the molecular formula C8H13N. It is a derivative of 3-butyn-1-amine, where the amine group is substituted with an N-(2-methylpropylidene) group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-1-amine, N-(2-methylpropylidene)- typically involves the reaction of 3-butyn-1-amine with an aldehyde or ketone under specific conditions. One common method is the condensation reaction between 3-butyn-1-amine and isobutyraldehyde. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine linkage.
Industrial Production Methods
In an industrial setting, the production of 3-Butyn-1-amine, N-(2-methylpropylidene)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyn-1-amine, N-(2-methylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted imines or amines.
Wissenschaftliche Forschungsanwendungen
3-Butyn-1-amine, N-(2-methylpropylidene)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Butyn-1-amine, N-(2-methylpropylidene)- involves its interaction with various molecular targets. The imine group can act as a nucleophile or electrophile, participating in different chemical reactions. The compound’s reactivity is influenced by the electronic and steric properties of the N-(2-methylpropylidene) group, which can modulate its interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Butyn-1-amine: The parent compound without the N-(2-methylpropylidene) substitution.
4-Amino-1-butyne: A structural isomer with the amine group at a different position.
3-Butynylamine: Another derivative with different substituents on the amine group.
Uniqueness
3-Butyn-1-amine, N-(2-methylpropylidene)- is unique due to the presence of the N-(2-methylpropylidene) group, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
545377-76-2 |
|---|---|
Molekularformel |
C8H13N |
Molekulargewicht |
123.20 g/mol |
IUPAC-Name |
N-but-3-ynyl-2-methylpropan-1-imine |
InChI |
InChI=1S/C8H13N/c1-4-5-6-9-7-8(2)3/h1,7-8H,5-6H2,2-3H3 |
InChI-Schlüssel |
LBRLXZMNYIWVFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=NCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


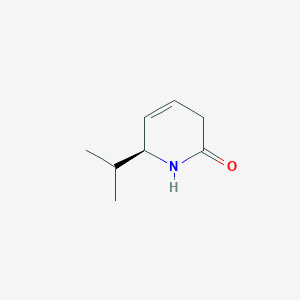
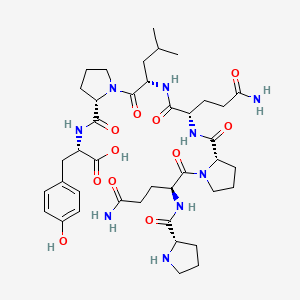

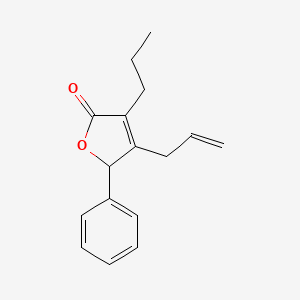
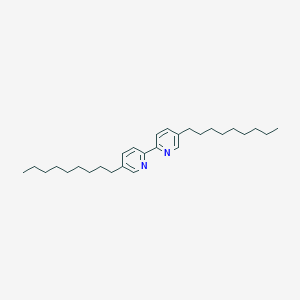
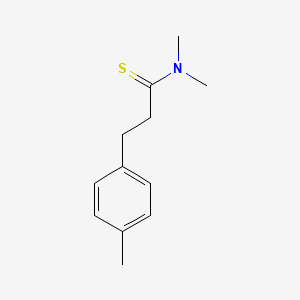
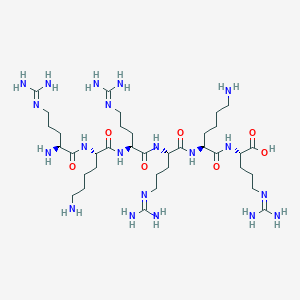
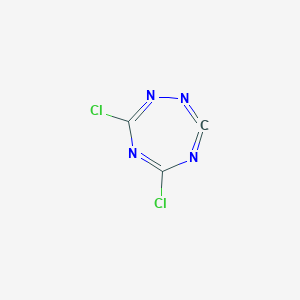
![2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B14239853.png)
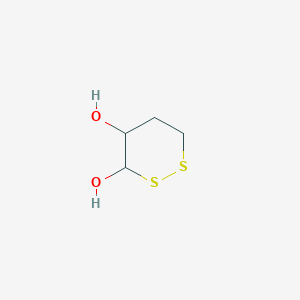
![2-fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14239862.png)
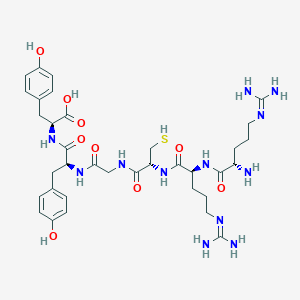
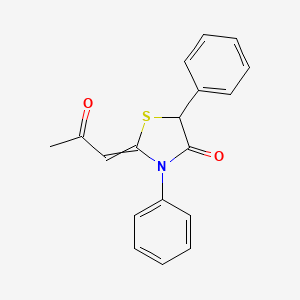
![N-Hydroxy-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14239876.png)
